molecular formula C24H18N2O3 B2708180 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034272-15-4

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2708180
CAS No.: 2034272-15-4
M. Wt: 382.419
InChI Key: DBDUYYWMZVHDIA-UHFFFAOYSA-N
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Description

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound featuring a 9H-xanthene core substituted with a carboxamide group at position 7. The carboxamide is further functionalized with a pyridin-4-ylmethyl moiety bearing a furan-2-yl substituent at the pyridine’s 2-position.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c27-24(26-15-16-11-12-25-19(14-16)22-10-5-13-28-22)23-17-6-1-3-8-20(17)29-21-9-4-2-7-18(21)23/h1-14,23H,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDUYYWMZVHDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC(=NC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Furanones and pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated xanthene derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The xanthene core can intercalate with DNA, potentially disrupting replication and transcription processes. The pyridine-furan moiety can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Synthesis Method Reported Bioactivity
Target Compound 9H-xanthene-9-carboxamide (2-(Furan-2-yl)pyridin-4-yl)methyl Likely cross-coupling Hypothetical (unreported)
1-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid (163) Xanthone Methoxy (C1), carboxylic acid (C2) Friedel-Crafts acylation Antiallergic
Diisopropylaminoethyl xanthene-9-carboxylate methobromide Xanthene-9-carboxylate Diisopropylaminoethyl, bromide Esterification Anticholinergic (inferred)
5-[2,6-bis[(1-oxopropyl)amino]-4-pyridinyl]-xanthene-4-carboxamide Xanthene-4-carboxamide Phenylazo, tert-butyl, propionamide Multi-step functionalization Photodynamic/sensors (inferred)
Rehmannia alkaloid (5) Pyrrolidone Furan-2-yl, oxoethyl Natural product isolation Cytoprotective
Ranitidine-related compound (7) Furan Dimethylaminomethyl, sulphanyl, nitro Multi-step alkylation H2 receptor antagonism

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound belonging to the xanthene derivative class. Its unique structure, characterized by a xanthene core, a furan moiety, and a pyridine ring, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on available research findings.

The molecular formula of this compound is C18H16N2O2, with a molecular weight of approximately 296.34 g/mol. The compound's structural representation can be visualized using molecular modeling software, highlighting its functional groups that may interact with biological targets.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, influencing various biochemical pathways. The presence of both furan and pyridine rings suggests potential interactions with biological macromolecules, which could lead to therapeutic effects.

Antiviral Activity

The antiviral potential of xanthene derivatives has been explored in various contexts. Compounds structurally related to this compound have been identified as inhibitors of viral proteases, which are crucial for viral replication. For example, derivatives have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), indicating that similar mechanisms may be exploitable for developing antiviral agents .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research on related xanthene compounds has demonstrated their ability to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are significant targets in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function .

Case Studies and Research Findings

Study Findings
Study on Antitumor ActivityXanthene derivatives showed significant apoptosis induction in cancer cell lines.
Antiviral ResearchRelated compounds inhibited SARS-CoV-2 Mpro with IC50 values around 1.55 μM, indicating potential for similar activity in this compound .
Enzyme Inhibition StudyXanthene derivatives demonstrated selective inhibition against MAO A and B with IC50 values as low as 0.89 μM .

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